molecular formula C22H24N2O3 B2646818 4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 847932-19-8

4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B2646818
CAS No.: 847932-19-8
M. Wt: 364.445
InChI Key: HIBUSKNTBOQJQW-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzylpiperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves the reductive amination of 7-hydroxy-8-methyl-2H-chromen-2-one with 4-benzylpiperazine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of 7-keto derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of various substituted benzylpiperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as oxidoreductases, by binding to their active sites . This interaction disrupts the normal function of the enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to the presence of both the benzylpiperazine moiety and the chromen-2-one core, which together contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-20(25)8-7-19-18(13-21(26)27-22(16)19)15-24-11-9-23(10-12-24)14-17-5-3-2-4-6-17/h2-8,13,25H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBUSKNTBOQJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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